K02288 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor kinase. [, ] It exhibits inhibitory activity against ALK2 at low nanomolar concentrations, comparable to the lead compound LDN-193189. [] K02288 specifically targets the BMP-induced SMAD signaling pathway without affecting TGF-β signaling. [] This selectivity makes it a valuable tool for investigating the roles of BMP signaling in various biological processes.
A detailed description of the synthesis of K02288 can be found in the paper "A New Class of Small Molecule Inhibitor of BMP Signaling" published by Yu, et al. [] While a step-by-step synthesis protocol is not explicitly provided in the reviewed abstracts, the publication highlights that K02288 is a 2-aminopyridine-based inhibitor. []
The molecular structure of K02288 has been investigated through crystallography studies. [, ] The comparison of crystal structures of ALK2 bound to K02288 and LDN-193189 revealed that K02288 forms additional contacts within the ALK2 binding site. [] This improved shape complementarity may contribute to its potent inhibitory activity. Additionally, the crystal structure analysis identified an exposed phenol group on the K02288 molecule as a potential site for further chemical modification to improve its pharmacokinetic properties. []
K02288 functions by binding to the ATP-binding site of ALK2, thereby inhibiting its kinase activity. [] This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD 1, 5, and 8), ultimately blocking the BMP signaling pathway. [, , ] Studies have shown that K02288 effectively inhibits BMP-induced SMAD pathway activation in various cell types, including vascular smooth muscle cells, [] chondrocytes, [] and cancer cells. [, ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: